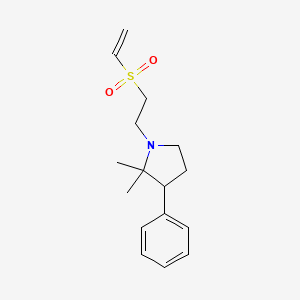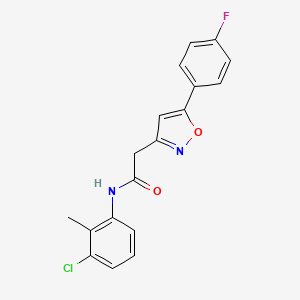![molecular formula C18H12FNO3 B2400725 1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862244-44-8](/img/structure/B2400725.png)
1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a fluorophenyl group, a methyl group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group could introduce interesting electronic effects due to the electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorophenyl, methyl, and dihydrochromeno[2,3-c]pyrrole-3,9-dione groups. The pyrrole ring, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could affect its polarity, solubility, and other properties .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design bioactive compounds. Key features include:
- Pyrrolidine-2,5-diones : Notably, the non-aromatic substituent (sec-butyl) at position 3 positively affects anticonvulsant activity .
Cancer Research
Pyrrole derivatives have shown promise in cancer treatment. For instance, derivatives of pyrrole exhibit good cytotoxic activity against certain cancer cell lines .
Organic Synthesis
Pyrrole derivatives can be synthesized through various methods. For example, a three-component reaction involving pentane-2,4-dione, aniline, and (E)-(2-nitrovinyl)benzene yields 1,2,3,4-tetrasubstituted pyrroles .
Antifungal Agents
Pyrrole-based compounds have been explored for their antifungal properties. Novel pyrazole derivatives synthesized via 1,3-dipolar cycloaddition have shown significant fungicidal activity .
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHRAVWIOCOHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)
![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)


![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)
